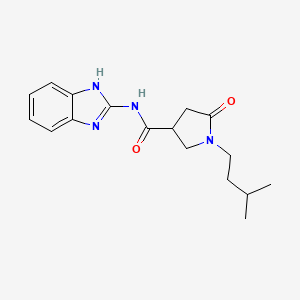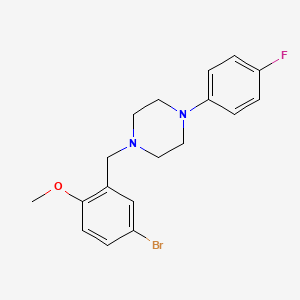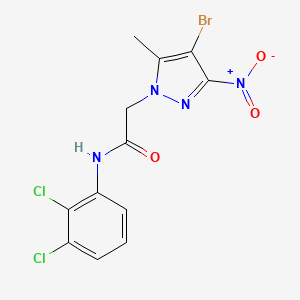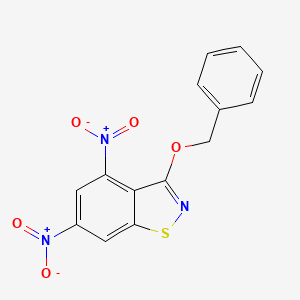
N-1H-benzimidazol-2-yl-1-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-benzimidazol-2-yl-1-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMK-1, and it is a potent inhibitor of the protein kinase CK2. CK2 is an important enzyme that plays a key role in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.
Wissenschaftliche Forschungsanwendungen
BMK-1 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. CK2 is overexpressed in many types of cancer, and BMK-1 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. BMK-1 has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, BMK-1 has been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
Wirkmechanismus
BMK-1 is a potent inhibitor of CK2, which is an important enzyme that plays a key role in many cellular processes. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in cell growth and proliferation, DNA repair, and apoptosis. BMK-1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
BMK-1 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BMK-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, BMK-1 has been shown to reduce inflammation and oxidative stress in the brain, which may have potential applications in the treatment of neurodegenerative diseases. BMK-1 has also been shown to inhibit the replication of viral pathogens, such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMK-1 is its potency and specificity as a CK2 inhibitor. BMK-1 has been shown to be more potent than other CK2 inhibitors, such as CX-4945. In addition, BMK-1 has been shown to be highly selective for CK2, with minimal off-target effects. However, one of the limitations of BMK-1 is its solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on BMK-1. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of BMK-1. Another area of research is the identification of new applications for BMK-1 in the treatment of cancer, neurodegenerative diseases, and viral infections. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of BMK-1, as well as its safety and toxicity in vivo.
Conclusion
BMK-1 is a potent inhibitor of the protein kinase CK2 that has been extensively studied for its potential applications in scientific research. BMK-1 has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation and oxidative stress. Despite its limitations, BMK-1 has significant potential as a tool for studying CK2 signaling pathways and developing new therapies for cancer, neurodegenerative diseases, and viral infections.
Synthesemethoden
The synthesis of BMK-1 is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then used to synthesize the final product. The intermediate is prepared by reacting 2-aminobenzimidazole with 3-methylbutanal in the presence of a Lewis acid catalyst. The resulting product is then reacted with pyrrolidine-2,5-dione to produce BMK-1.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)7-8-21-10-12(9-15(21)22)16(23)20-17-18-13-5-3-4-6-14(13)19-17/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXGLZMRYDUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![2-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6131205.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
![N-{[1-(2-methoxyethyl)-3-pyrrolidinyl]methyl}-N,3,5-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6131227.png)

![2-benzyl-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]morpholine](/img/structure/B6131246.png)
![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B6131247.png)
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6131252.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B6131260.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)
![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

